

Unveiling the Architecture of Cervinomycin A1: A Technical Guide

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Compound of Interest

Compound Name: *Cervinomycin A1*

Cat. No.: *B1235111*

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This technical guide provides an in-depth overview of the molecular characteristics of **Cervinomycin A1**, a potent antibiotic. It details the compound's molecular structure, formula, and physicochemical properties, outlines the experimental protocols used for its characterization, and illustrates its chemical relationships with related compounds.

Core Molecular Identity

Cervinomycin A1 is a polycyclic xanthone antibiotic isolated from the actinomycete strain *Streptomyces cervinus* (AM-5344).^{[1][2][3][4]} It is recognized for its significant inhibitory activity against anaerobic bacteria and mycoplasma.^{[1][2][3][4][5]} Structurally, it is the hydroquinone form of its co-metabolite, Cervinomycin A2.^{[5][6][7][8]}

The definitive molecular formula for **Cervinomycin A1** is $C_{29}H_{23}NO_9$.^{[1][2][7][9]}

Physicochemical and Spectroscopic Data

The essential quantitative data for **Cervinomycin A1** are summarized below, providing a clear reference for its physical and spectral properties.

Property	Value	Reference(s)
Molecular Formula	C ₂₉ H ₂₃ NO ₉	[1][2][9]
Molecular Weight	529.51 g/mol	[2]
Monoisotopic Mass	529.13727 Da	[9]
Appearance	Yellow powder	[2]
Solubility	Soluble in DMSO, MeOH, CHCl ₃ , benzene; Insoluble in H ₂ O, hexane	[2]
UV Absorption Maxima	303, 376, 385 nm (in CHCl ₃)	[1]
Infrared (IR) Spectra	Shows a hydroxyl absorption at 3370 cm ⁻¹ and lacks the ketone carbonyl group (present in Cervinomycin A2 at 1685 cm ⁻¹)	[1]

Experimental Protocols

The structural elucidation of **Cervinomycin A1** was accomplished through a combination of isolation, spectroscopic analysis, and chemical derivatization.

Isolation and Production

Cervinomycin A1 and A2 were first isolated from the culture filtrate of *Streptomyces cervinus* sp. nov., a strain discovered in a soil sample from Chiba City, Japan.[1] The producing organism was cultivated in a 50-liter jar fermentor.[1] Initial production yielded Cervinomycin A2 as the main component.[1] A high-producing strain (AM-5344 M-81) was later selected through the monospore-culture method, which predominantly produces **Cervinomycin A1** at concentrations exceeding 600 µg/ml, simplifying its isolation.[1]

Structure Determination

The molecular formula was initially proposed based on data from Fast Atom Bombardment (FAB) and Electron Ionization (EI) mass spectrometry, alongside elemental analysis.[1] The

core polycyclic structure, featuring a xanthone skeleton, was determined through extensive Nuclear Magnetic Resonance (NMR) studies.[5][6]

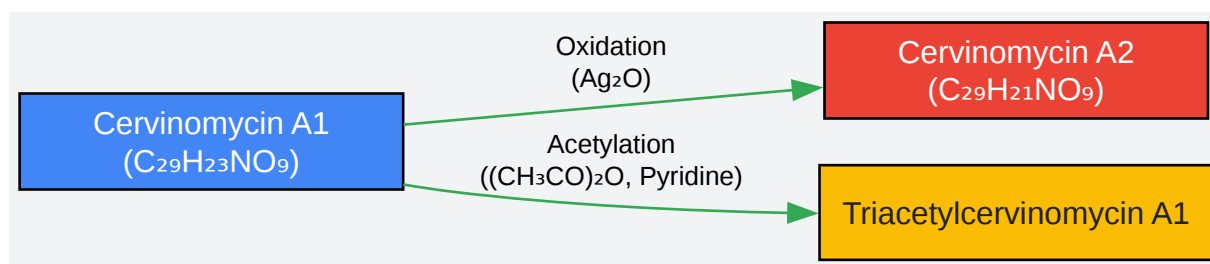
A critical step in confirming the structure of **Cervinomycin A1** involved its chemical relationship with Cervinomycin A2. The following reactions were key:

- Oxidation: Oxidation of **Cervinomycin A1** with silver(I) oxide (Ag_2O) quantitatively yielded Cervinomycin A2.[5][6]
- Acetylation: Acetylation of **Cervinomycin A1** with acetic anhydride in pyridine produced Triacetylcervinomycin A1.[5][6]

These transformations, supported by IR and UV spectral data, confirmed that **Cervinomycin A1** is the hydroquinone (reduced form) of Cervinomycin A2.[1][5]

Logical and Chemical Relationships

The following diagram illustrates the key chemical derivatizations of **Cervinomycin A1** that were instrumental in its structural confirmation.



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Caption: Chemical relationship between **Cervinomycin A1**, A2, and its acetylated derivative.

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